molecular formula C7H4BrCl2NO B12449368 1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone

1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone

Cat. No.: B12449368
M. Wt: 268.92 g/mol
InChI Key: GTQUZSYLUQZCBE-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a chloroethanone group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of hazardous halogen reagents.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The chloroethanone group can also participate in covalent bonding with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the chloroethanone group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H4BrCl2NO

Molecular Weight

268.92 g/mol

IUPAC Name

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethanone

InChI

InChI=1S/C7H4BrCl2NO/c8-5-3-11-7(10)1-4(5)6(12)2-9/h1,3H,2H2

InChI Key

GTQUZSYLUQZCBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C(=O)CCl

Origin of Product

United States

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